2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic scaffold, which is a bicyclic system where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc group. One common method starts with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites within the molecule. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under mild conditions to reveal the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- 2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Uniqueness
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc-protected amine. This combination provides a versatile platform for further chemical modifications and applications in various fields. The spirocyclic scaffold imparts rigidity and three-dimensionality to the molecule, which can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-4-8(12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPPRCRWGZAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823981-11-8 | |
Record name | 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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